molecular formula C₁₇H₁₉N₅O₅S B1140971 (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol CAS No. 6698-29-9

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol

Cat. No.: B1140971
CAS No.: 6698-29-9
M. Wt: 421.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol is a complex organic molecule featuring a purine base, a sulfonyl group, and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-aminopurine, 4-methylbenzenesulfonyl chloride, and a suitable oxolane derivative.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a precursor for the synthesis of various analogues with potential biological activity.

    Catalysis: Acts as a ligand in catalytic reactions due to its unique structural features.

Biology

    Antiviral Research: Investigated for its potential to inhibit viral replication by targeting viral enzymes.

    Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents targeting specific enzymes or receptors.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biotechnology: Employed in the development of biotechnological applications such as biosensors.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA or RNA synthesis. The sulfonyl group can enhance binding affinity to certain proteins, thereby modulating their activity. The oxolane ring provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)methyl]oxolan-3-ol: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.

    (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-chlorophenyl)sulfonylmethyl]oxolan-3-ol: Contains a chlorinated phenyl group, which may alter its reactivity and binding affinity.

Uniqueness

The presence of the sulfonyl group in (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

6698-29-9

Molecular Formula

C₁₇H₁₉N₅O₅S

Molecular Weight

421.43

IUPAC Name

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol

InChI

InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine;  5’-p-Toluenesulfonate 2’-Deoxyadenosine;  5’-O-Tosyl-2’-deoxyadenosine;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Reactant of Route 2
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Reactant of Route 3
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Reactant of Route 4
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Reactant of Route 5
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Reactant of Route 6
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.